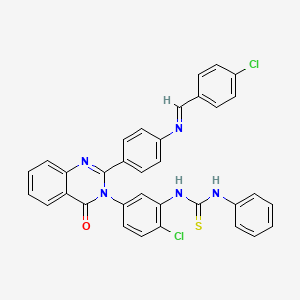
Thiourea, N-(2-chloro-5-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
チオ尿素, N-(2-クロロ-5-(2-(4-(((4-クロロフェニル)メチレン)アミノ)フェニル)-4-オキソ-3(4H)-キナゾリニル)フェニル)-N’-フェニル- は、その独特な化学構造と潜在的な用途から、様々な科学分野で関心を集めている複雑な有機化合物です。この化合物は、チオ尿素基、キナゾリノン部分、および複数の芳香環を特徴とし、研究および工業目的の汎用性の高い分子となっています。
準備方法
合成経路と反応条件
この化合物の合成は、通常、中間体の調製から始まる複数のステップを伴います。一般的な経路の1つは、2-クロロ-5-ニトロ安息香酸と4-(((4-クロロフェニル)メチレン)アミノ)アニリンを反応させて中間体を作成し、次にそれを環化してキナゾリノンコアを生成します。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が使用される場合がありますが、より大規模であり、収率と純度を最適化しています。 連続フロー合成や自動反応器の使用などの技術は、効率性とスケーラビリティを向上させることができます .
化学反応解析
反応の種類
この化合物は、以下を含む様々な化学反応を受けることができます。
酸化: スルホキシドまたはスルホンを生成するために酸化される可能性があります。
還元: 還元反応は、ニトロ基をアミンに変換できます。
置換: 芳香族置換反応は、芳香環に異なる官能基を導入できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求電子試薬が含まれます。 反応条件には、多くの場合、所望の変換を実現するために特定の温度、溶媒、および触媒が含まれます .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、置換反応は様々な官能基を導入して、化合物の汎用性を高めることができます .
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のための構成ブロックとして使用されます。
生物学
生物学的に、この化合物は、酵素阻害およびタンパク質相互作用に関連する研究で有望な結果を示しています。 生物学的巨大分子と相互作用する能力は、薬物開発と生化学研究の候補となっています .
医学
医学では、この化合物の誘導体は、抗癌作用や抗菌作用などの潜在的な治療効果について研究されています。 その作用機序を理解し、その有効性を最適化するための研究が進められています .
産業
工業的に、この化合物は、特殊化学品の製造や、先端材料の前駆体として使用できます。 その安定性と反応性は、様々な工業用途に適しています .
作用機序
この化合物がその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。たとえば、活性部位に結合して活性を阻害することにより、特定の酵素を阻害する場合があります。 関連する経路には、シグナル伝達、代謝プロセス、細胞調節が含まれます .
類似の化合物との比較
類似の化合物
チオ尿素誘導体: 芳香族置換基が異なる、類似のチオ尿素基を持つ化合物。
キナゾリノン誘導体: 側鎖が異なるキナゾリノンコアを持つ化合物。
独自性
この化合物を際立たせているのは、チオ尿素基とキナゾリノン部分、および複数の芳香環を組み合わせていることです。
類似化合物との比較
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea groups but different aromatic substitutions.
Quinazolinone derivatives: Compounds with the quinazolinone core but varying side chains.
Uniqueness
What sets this compound apart is its combination of a thiourea group with a quinazolinone moiety and multiple aromatic rings.
特性
CAS番号 |
83408-69-9 |
|---|---|
分子式 |
C34H23Cl2N5OS |
分子量 |
620.5 g/mol |
IUPAC名 |
1-[2-chloro-5-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C34H23Cl2N5OS/c35-24-14-10-22(11-15-24)21-37-25-16-12-23(13-17-25)32-39-30-9-5-4-8-28(30)33(42)41(32)27-18-19-29(36)31(20-27)40-34(43)38-26-6-2-1-3-7-26/h1-21H,(H2,38,40,43) |
InChIキー |
KWGBGDRPZONKSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)N=CC6=CC=C(C=C6)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















